molecular formula C16H9F2NO B1433613 4-(3,5-Difluorobenzoyl)quinoline CAS No. 1706462-95-4

4-(3,5-Difluorobenzoyl)quinoline

Cat. No.: B1433613
CAS No.: 1706462-95-4
M. Wt: 269.24 g/mol
InChI Key: ZDUXPMAWADEVBP-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzoyl)quinoline is a fascinating chemical compound extensively used in scientific research. Its versatile properties make it a valuable tool for studying molecular interactions and designing novel therapeutic agents. This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorobenzoyl)quinoline can be achieved through various methods. One common approach involves the reaction between 3,5-difluorobenzoyl chloride and quinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorobenzoyl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of 4-(3,5-difluorobenzyl)quinoline.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

4-(3,5-Difluorobenzoyl)quinoline is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of molecular interactions and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorobenzoyl)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dichlorobenzoyl)quinoline
  • 4-(3,5-Dimethylbenzoyl)quinoline
  • 4-(3,5-Dibromobenzoyl)quinoline

Uniqueness

4-(3,5-Difluorobenzoyl)quinoline is unique due to the presence of fluorine atoms, which enhance its biological activity and stability. The fluorine atoms also contribute to its unique reactivity and interaction with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

(3,5-difluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-7-10(8-12(18)9-11)16(20)14-5-6-19-15-4-2-1-3-13(14)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUXPMAWADEVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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